molecular formula C8H9N3O B13994150 4-Hydrazino-2-methoxy-benzonitrile

4-Hydrazino-2-methoxy-benzonitrile

Cat. No.: B13994150
M. Wt: 163.18 g/mol
InChI Key: LELAZBFGUJPBQA-UHFFFAOYSA-N
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Description

4-Hydrazino-2-methoxy-benzonitrile is a versatile chemical scaffold of high value in medicinal chemistry and drug discovery research. Its structure incorporates both a hydrazine moiety and a benzonitrile core, making it a privileged precursor for the synthesis of more complex heterocyclic compounds. A primary research application of this compound is its use as a starting material in the synthesis of Schiff base derivatives, a class of compounds known for their diverse biological activities . Schiff bases, formed via the condensation of hydrazines with carbonyl compounds, are extensively investigated for their pronounced antioxidant effects and their ability to interact with biological targets like DNA through both covalent and non-covalent interactions . Furthermore, the benzonitrile and methoxy substituents on the aromatic ring can enhance the compound's ability to engage in specific interactions, such as π–π stacking and hydrogen bonding, which are critical for binding to enzyme active sites and other biological macromolecules . Researchers leverage this compound to develop novel molecules with potential anticancer properties, as analogous hydrazine-containing compounds have been studied for their cytotoxic effects on various cancer cell lines and their role as inhibitors of enzymes like carbonic anhydrase . The structural flexibility of this compound provides a robust platform for structure-activity relationship (SAR) studies, enabling the systematic exploration of chemical space to optimize potency and selectivity for specific research objectives.

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

4-hydrazinyl-2-methoxybenzonitrile

InChI

InChI=1S/C8H9N3O/c1-12-8-4-7(11-10)3-2-6(8)5-9/h2-4,11H,10H2,1H3

InChI Key

LELAZBFGUJPBQA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NN)C#N

Origin of Product

United States

Preparation Methods

Preparation of 4-Methoxy-benzonitrile

One-Pot Oximation-Dehydration Method

A highly efficient and industrially viable method for synthesizing 4-methoxy-benzonitrile involves a one-pot reaction starting from 4-methoxybenzaldehyde . This method integrates oximation followed by dehydration in a single reaction vessel, thus simplifying the process and improving yield and purity.

Reaction Scheme:
  • Oximation : 4-Methoxybenzaldehyde reacts with hydroxylamine hydrochloride (oximation agent) in an organic solvent to form the intermediate 4-methoxybenzaldehyde oxime.
  • Dehydration : The oxime intermediate is dehydrated using a dehydrating agent (e.g., thionyl chloride) to yield 4-methoxy-benzonitrile.
Typical Conditions and Reagents:
Parameter Details
Starting Material 4-Methoxybenzaldehyde (67.5 g, 500 mmol)
Oximation Agent Hydroxylamine hydrochloride (45.2 g, 650 mmol)
Organic Solvent Methylene dichloride (700 mL)
Base Triethylamine (75.8 g, 750 mmol)
Dehydrating Agent Thionyl chloride (119.0 g, 1000 mmol)
Temperature (Oximation) 25–35 °C
Temperature (Dehydration) 10–25 °C
Reaction Time (Oximation) ~3 hours
Reaction Time (Dehydration) ~3 hours
Yield 92.8%
Purity (HPLC) 99.2%
Observations:
  • The reaction is conducted under mild temperatures (0–40 °C).
  • The process avoids harsh conditions like high temperature or toxic cyanide sources.
  • The method yields high purity 4-methoxy-benzonitrile suitable for further functionalization.
  • The overall synthetic route is cost-effective, scalable, and environmentally friendlier compared to traditional methods involving phosphorus pentachloride or nickel cyanide.

Introduction of the Hydrazino Group: Preparation of 4-Hydrazino-2-methoxy-benzonitrile

Hydrazinolysis of Halogenated Intermediates

A common and effective route to introduce the hydrazino group at the 4-position involves nucleophilic substitution of a halogenated aromatic nitrile derivative with hydrazine hydrate.

Example Procedure:
  • Starting from a 2-methoxy-4-chlorobenzonitrile intermediate (prepared by chlorination of 2-methoxy-benzonitrile or related precursors).
  • React with hydrazine hydrate in an organic solvent such as toluene.
  • Reaction typically proceeds at room temperature or slightly elevated temperatures (0–40 °C).
  • Reaction times range from 5 to 20 hours depending on molar ratios and temperature.
Reaction Parameters:
Parameter Details
Starting Material 2-Methoxy-4-chlorobenzonitrile
Nucleophile Hydrazine hydrate (1–3 equivalents)
Solvent Toluene
Temperature 0–40 °C (room temperature preferred)
Reaction Time 5–20 hours
Yield Not explicitly stated; generally moderate to high
Mechanistic Insight:
  • Hydrazine displaces the chlorine atom via nucleophilic aromatic substitution.
  • Temperature control is critical to avoid side reactions and decomposition.
  • The reaction is exothermic; temperature must be monitored carefully.

Comparative Table of Preparation Methods

Step Method Description Key Reagents/Conditions Yield (%) Notes
4-Methoxy-benzonitrile synthesis One-pot oximation-dehydration from 4-methoxybenzaldehyde Hydroxylamine hydrochloride, thionyl chloride, triethylamine, methylene dichloride, 10–35 °C 92.8 High purity, scalable, mild conditions
Hydrazinolysis of halogenated intermediate Nucleophilic substitution of halogen by hydrazine hydrate Hydrazine hydrate, toluene, 0–40 °C, 5–20 h Moderate to high (not explicitly stated) Requires halogenated precursor, careful temperature control
Hydrazinolysis of chlorinated pyrimidine analogs Chlorination followed by hydrazinolysis Phosphorus oxychloride, hydrazine hydrate, 0–40 °C Not specified Specific to pyrimidine derivatives, informative for hydrazinolysis

Summary and Recommendations

  • The most reliable and industrially applicable method for preparing This compound involves first synthesizing 4-methoxy-benzonitrile via a one-pot oximation-dehydration method starting from 4-methoxybenzaldehyde , followed by hydrazinolysis of a halogenated intermediate.
  • The one-pot method for 4-methoxy-benzonitrile offers excellent yield (>90%) and purity (>99%), with mild reaction conditions and cost-effective reagents.
  • Hydrazinolysis with hydrazine hydrate is best conducted at controlled temperatures (room temperature to 40 °C) to ensure substitution without degradation.
  • Alternative methods involving pyrimidine analogs provide mechanistic insights but are less directly applicable.
  • Overall, these methods provide a robust framework for laboratory and industrial synthesis of this compound with high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazineyl-2-methoxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of azo or azoxy derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-Hydrazineyl-2-methoxybenzonitrile has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Hydrazineyl-2-methoxybenzonitrile involves its interaction with specific molecular targets. For instance, in its antileishmanial activity, it may inhibit key enzymes or pathways essential for the survival of the parasite. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

4-Methoxybenzonitrile

Structure: Lacks the hydrazino group, with a single methoxy substituent at the 4-position. Properties:

  • Molecular Weight : 133.15 g/mol (calculated).
  • Reactivity: Primarily undergoes nitrile hydrolysis or electrophilic substitution. The absence of the hydrazino group limits its utility in condensation reactions.
  • Safety: Classified as hazardous due to nitrile toxicity but lacks the reactive hydrazino group, reducing risks associated with oxidation or explosive decomposition .
Parameter 4-Hydrazino-2-methoxy-benzonitrile 4-Methoxybenzonitrile
Substituents 2-OCH₃, 4-NHNH₂ 4-OCH₃
Molecular Weight ~165.18 g/mol (estimated) 133.15 g/mol
Key Reactivity Nucleophilic hydrazino reactions Nitrile hydrolysis
Hazard Profile High (hydrazino toxicity) Moderate (nitrile group)

4-(Dimethylamino)benzohydrazide

Structure: Contains a hydrazide (-CONHNH₂) group at the 4-position and a dimethylamino (-N(CH₃)₂) group. Properties:

  • Crystallography : Exhibits strong hydrogen-bonding networks, as demonstrated in single-crystal X-ray studies .
  • Electronic Effects: The dimethylamino group enhances electron density on the aromatic ring, contrasting with the electron-withdrawing nitrile in this compound.
  • Applications : Used in coordination chemistry and as a ligand precursor, whereas the nitrile group in the target compound favors nucleophilic additions .

4-[(4-Methoxyphenyl)amino]benzonitrile

Structure: Features an amino (-NH-) group linking a 4-methoxyphenyl substituent to the benzonitrile core. Properties:

  • Synthetic Utility: Participates in palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura), as evidenced by literature on arylaminonitriles .
  • Solubility: Increased lipophilicity due to the 4-methoxyphenyl group compared to the hydrazino derivative, which may exhibit higher polarity.
  • Stability: The amino group is less reactive than hydrazino, reducing susceptibility to oxidation .

Research Findings and Computational Insights

  • DFT Studies: Density functional theory (DFT) calculations, as applied in analogous compounds (e.g., 4-(Dimethylamino)benzohydrazide), predict electronic properties and hydrogen-bonding interactions, which are critical for understanding reactivity and stability .
  • Thermochemical Data: Hybrid functionals (e.g., B3LYP) accurately model atomization energies and ionization potentials, suggesting computational methods could predict the target compound’s behavior in synthetic pathways .

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